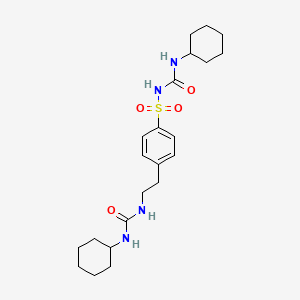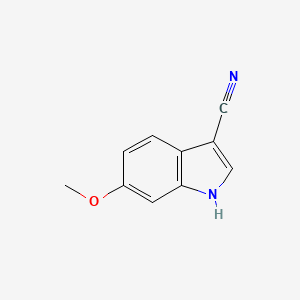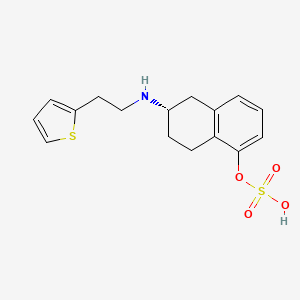
8-Acetaldehyde Mianserin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Acetaldehyde Mianserin is a derivative of Mianserin, a tetracyclic antidepressant. This compound shares similar chemical properties with Mianserin but has unique characteristics due to the presence of an acetaldehyde group. Mianserin is primarily used in the treatment of depression and anxiety, and its derivatives, including this compound, are of interest for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetaldehyde Mianserin involves the introduction of an acetaldehyde group to the Mianserin molecule. This can be achieved through various chemical reactions, including:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated carbonyl compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: This step is used to reduce any intermediate compounds to the desired product.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product
化学反応の分析
Types of Reactions: 8-Acetaldehyde Mianserin undergoes various chemical reactions, including:
Oxidation: The acetaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetaldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium hydroxide for aldol condensation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
8-Acetaldehyde Mianserin has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
The mechanism of action of 8-Acetaldehyde Mianserin is similar to that of Mianserin. It primarily acts as an antagonist at various neurotransmitter receptors, including:
Alpha-2 Adrenergic Receptors: Blocking these receptors increases the release of norepinephrine and serotonin.
Histamine H1 Receptors: Antagonism at these receptors contributes to its sedative effects.
Serotonin Receptors: It acts on serotonin receptors, particularly 5-HT2 and 5-HT3, modulating serotonin levels in the brain.
These interactions result in increased levels of neurotransmitters, which help alleviate symptoms of depression and anxiety .
類似化合物との比較
8-Acetaldehyde Mianserin can be compared with other similar compounds, such as:
Mianserin: The parent compound, used primarily as an antidepressant.
Mirtazapine: A closely related compound with similar therapeutic effects but different receptor binding profiles.
Desmethylmianserin: A metabolite of Mianserin with similar but less potent effects.
Uniqueness: this compound is unique due to the presence of the acetaldehyde group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .
特性
CAS番号 |
134150-69-9 |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.382 |
InChI |
InChI=1S/C19H20N2O/c1-20-8-9-21-18-7-6-14(13-22)10-16(18)11-15-4-2-3-5-17(15)19(21)12-20/h2-7,10,13,19H,8-9,11-12H2,1H3 |
InChIキー |
IFUBWYQNRIYCSN-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)C=O |
同義語 |
2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-12-carbaldehyde; 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine-8-carboxaldehyde; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)



![9-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine](/img/structure/B585555.png)





